

Application Notes: Diethylene Glycol Distearate (DEGDS) as a Lubricant in ABS Resin Processing

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Compound of Interest

Compound Name: Diethylene glycol distearate

Cat. No.: B093244

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Introduction

Acrylonitrile-Butadiene-Styrene (ABS) is a widely used engineering thermoplastic known for its toughness, rigidity, and good dimensional stability. However, its processing can sometimes be challenging due to its melt viscosity. To enhance processability, reduce friction, and improve the final product's surface finish, lubricants are often incorporated into the ABS matrix. **Diethylene glycol distearate** (DEGDS), an ester wax, serves as an effective lubricant for ABS resins during processing methods like injection molding and extrusion.[1][2][3] It functions by reducing both internal and external friction, leading to improved melt flow and easier mold release.[2][3]

Mechanism of Action

DEGDS exhibits a dual-lubrication effect in ABS processing:

- **Internal Lubrication:** DEGDS molecules, being compatible with the Styrene-Acrylonitrile (SAN) continuous phase of ABS, position themselves between the polymer chains. This reduces the intermolecular friction, thereby lowering the melt viscosity and improving the flowability of the resin.[1] The lubrication effect of DEGDS is more pronounced in the SAN phase than in the overall ABS structure, as the polybutadiene (PB) rubber particles can act as entanglement points, slightly weakening the lubricant's effect on the molecular chains.[1]

- **External Lubrication:** At processing temperatures, a portion of the DEGDS can migrate to the surface of the molten polymer. This creates a thin layer between the polymer melt and the hot metal surfaces of the processing equipment (e.g., extruder barrel, screw, and mold). This layer reduces the friction between the ABS and the machinery, preventing the material from sticking and facilitating a smoother manufacturing process.[\[4\]](#)[\[5\]](#)

Benefits of Using DEGDS in ABS Processing

The incorporation of DEGDS as a lubricant in ABS resins offers several advantages:

- **Improved Flowability:** DEGDS effectively reduces the melt viscosity of ABS, leading to an increased melt flow index (MFI).[\[1\]](#) For instance, the addition of 2% DEGDS can improve the MFI of ABS by as much as 23%.[\[1\]](#) This enhanced flowability allows for the filling of more complex and thin-walled molds.
- **Enhanced Processability:** The reduction in friction and melt viscosity leads to lower processing temperatures and pressures, which can result in energy savings and reduced wear on processing equipment.[\[4\]](#)[\[5\]](#)
- **Improved Surface Finish:** The lubricating effect of DEGDS helps in achieving a better surface gloss and reducing flow marks on the final molded products.[\[1\]](#)
- **Easier Mold Release:** The external lubrication provided by DEGDS facilitates the easy release of the finished parts from the mold, reducing cycle times and minimizing part defects.[\[6\]](#)
- **Good Compatibility:** DEGDS generally shows good compatibility with ABS resins, minimizing negative impacts on the mechanical properties when used at appropriate concentrations.[\[1\]](#)

Typical Applications

The use of DEGDS as a lubricant is beneficial in the processing of ABS for a variety of applications, including:

- Automotive interior and exterior components
- Housings for electronic appliances

- Consumer goods
- Pipes and fittings
- Complex injection molded parts

Data Presentation

The following tables summarize the typical effects of **Diethylene Glycol Distearate** (DEGDS) on the properties of ABS resin. The data presented is a representative compilation based on available literature and should be used as a guideline. Researchers should generate their own data for specific ABS grades and processing conditions.

Table 1: Effect of DEGDS Concentration on the Rheological and Mechanical Properties of ABS

DEGDS Concentration (wt%)	Melt Flow Index (g/10 min) at 220°C/10kg	Tensile Strength (MPa)	Elongation at Break (%)	Notched Izod Impact Strength (J/m)
0 (Control)	Baseline Value	Baseline Value	Baseline Value	Baseline Value
0.5	Expected Increase	Expected Minimal Change	Expected Minimal Change	Expected Minimal Change
1.0	Expected Significant Increase	Expected Slight Decrease	Expected Slight Decrease	Expected Slight Decrease
1.5	Expected Further Increase	Expected Moderate Decrease	Expected Moderate Decrease	Expected Moderate Decrease
2.0	Approx. 23% Increase from Baseline ^[1]	Expected Decrease	Expected Decrease	Expected Decrease

Table 2: Recommended Processing Parameters for ABS with DEGDS

Parameter	Recommended Range	Notes
Drying		
Temperature	80-90°C[7]	ABS is hygroscopic and must be dried before processing.[8]
Time	2-3 hours[7]	Ensure moisture content is below 0.1%. [7]
Injection Molding		
Melt Temperature	200-230°C[7]	Lower end of the range may be possible with DEGDS.
Mold Temperature	50-80°C[7]	Higher temperatures can improve surface gloss.[7]
Injection Pressure	50-100 MPa[7]	May be reduced due to lower melt viscosity.
Injection Speed	Medium to High[7]	To be optimized based on part geometry and surface finish requirements.
Extrusion		
Barrel Temperature Profile	180-220°C	Gradually increasing from feed zone to die.
Screw Speed	50-150 RPM	To be optimized for desired output and melt homogeneity.

Experimental Protocols

Protocol 1: Evaluation of the Effect of DEGDS on the Melt Flow Index (MFI) of ABS

Objective: To determine the effect of varying concentrations of DEGDS on the melt flowability of ABS resin in accordance with ASTM D1238.[9][10][11][12][13]

Materials and Equipment:

- ABS resin (pellets)
- **Diethylene Glycol Distearate (DEGDS)** powder
- Twin-screw extruder for compounding
- Pelletizer
- Drying oven
- Melt flow indexer (extrusion plastometer)[[10](#)]
- Analytical balance
- Stopwatch

Procedure:

- Material Preparation:
 - Dry the ABS pellets at 80-90°C for at least 3 hours to ensure a moisture content below 0.1%. [[7](#)][[8](#)]
 - Prepare different blends of ABS and DEGDS at concentrations of 0.5%, 1.0%, 1.5%, and 2.0% by weight. A control sample with 0% DEGDS should also be prepared.
- Compounding:
 - Pre-mix the dried ABS pellets and DEGDS powder for each concentration.
 - Feed the mixture into a twin-screw extruder.
 - Set the extruder temperature profile to 180-220°C.
 - Extrude the blend and pelletize the strands.
 - Dry the compounded pellets at 80-90°C for 3 hours.
- Melt Flow Index Testing (ASTM D1238, Procedure A): [[12](#)]

- Set the melt flow indexer temperature to 220°C and the load to 10 kg (standard conditions for ABS).
- Once the temperature is stable, load 5-7 grams of the compounded pellets into the barrel.
- Allow the material to preheat for a specified time (e.g., 6-8 minutes).
- Extrude the molten polymer and cut the extrudate at regular intervals (e.g., every 30 seconds).
- Discard the first extrudate.
- Collect at least three subsequent extrudates and weigh them accurately.
- Calculate the MFI in g/10 min using the formula: $MFI = (\text{average mass of extrudate in grams} / \text{time of extrusion in seconds}) * 600$.
- Repeat the test for each concentration of DEGDS.

Protocol 2: Assessment of the Impact of DEGDS on the Mechanical Properties of ABS

Objective: To evaluate the effect of DEGDS on the tensile and impact properties of ABS by preparing test specimens via injection molding and testing them according to ASTM D638 and ASTM D256.[\[4\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials and Equipment:

- Compounded ABS/DEGDS pellets from Protocol 1
- Injection molding machine
- Standard dumbbell-shaped tensile test specimen mold (ASTM D638 Type I)[\[4\]](#)
- Standard Izod impact test specimen mold (ASTM D256)[\[14\]](#)
- Universal Testing Machine (UTM) with grips for tensile testing
- Extensometer

- Pendulum impact tester (Izod)[[14](#)]
- Notching machine

Procedure:

- Specimen Preparation (Injection Molding):
 - Ensure the compounded pellets are dry.
 - Set the injection molding machine parameters as per Table 2.
 - Mold at least five tensile specimens and five impact specimens for each DEGDS concentration.
 - Allow the specimens to condition at $23 \pm 2^{\circ}\text{C}$ and $50 \pm 5\%$ relative humidity for at least 40 hours before testing.
- Tensile Testing (ASTM D638):[[17](#)][[19](#)]
 - Measure the width and thickness of the gauge section of each tensile specimen.
 - Mount the specimen in the grips of the Universal Testing Machine.
 - Attach an extensometer to the gauge section to measure strain.
 - Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min).
 - Record the load and elongation until the specimen breaks.
 - Calculate the tensile strength, elongation at break, and tensile modulus for each specimen.
 - Average the results for each DEGDS concentration.
- Notched Izod Impact Strength Testing (ASTM D256):[[14](#)][[15](#)]
 - Use the notching machine to create a standard notch in each impact specimen.

- Clamp the notched specimen in the Izod impact tester with the notch facing the direction of impact.
- Release the pendulum to strike and break the specimen.
- Record the energy absorbed to break the specimen.
- Calculate the impact strength in J/m.
- Average the results for each DEGDS concentration.

Protocol 3: Measurement of Surface Gloss of ABS with DEGDS

Objective: To quantify the effect of DEGDS on the surface gloss of injection-molded ABS parts using a gloss meter according to ASTM D523.[\[5\]](#)[\[6\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

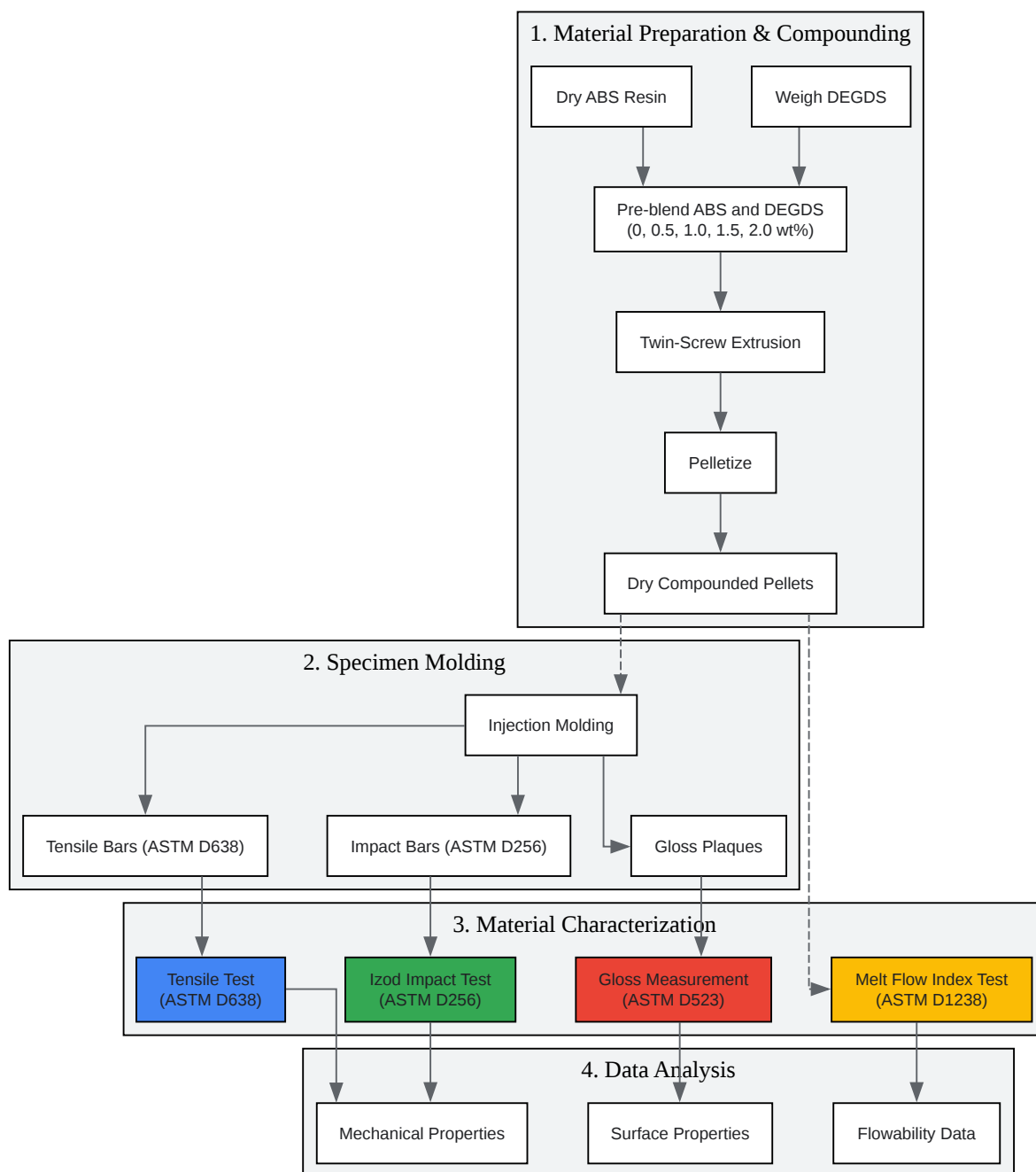
Materials and Equipment:

- Injection-molded flat plaques (prepared similarly to the mechanical test specimens) for each DEGDS concentration. A mold with a highly polished surface is recommended.
- Gloss meter with 60° geometry.[\[23\]](#)

Procedure:

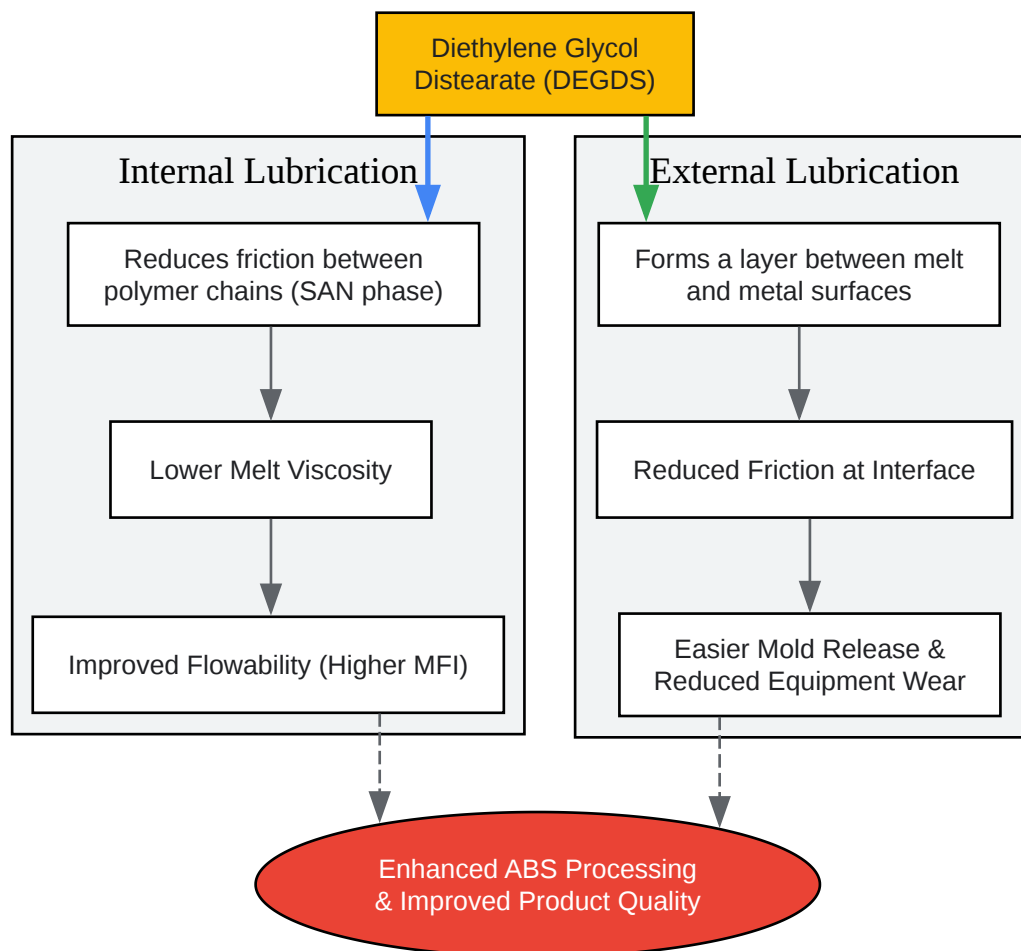
- Specimen Preparation:
 - Use the flat, injection-molded plaques. Ensure the surface is clean and free of any defects or contaminants.
- Gloss Measurement (ASTM D523):[\[6\]](#)[\[24\]](#)
 - Calibrate the gloss meter using the supplied standards.
 - Place the gloss meter on the surface of the specimen.
 - Take at least five readings at different locations on the surface of each plaque.
 - Calculate the average gloss value for each DEGDS concentration.

Mandatory Visualizations



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Caption: Experimental workflow for evaluating DEGDS in ABS resin.



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Caption: Dual lubrication mechanism of DEGDS in ABS processing.

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